Lubiprostone metabolite M14

Description

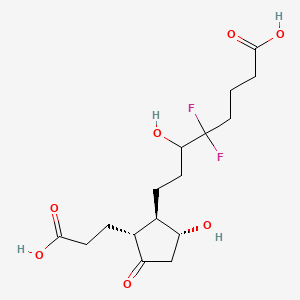

Structure

3D Structure

Properties

IUPAC Name |

8-[(1R,2R,5R)-2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-5,5-difluoro-6-hydroxyoctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24F2O7/c17-16(18,7-1-2-14(22)23)13(21)5-3-9-10(4-6-15(24)25)12(20)8-11(9)19/h9-11,13,19,21H,1-8H2,(H,22,23)(H,24,25)/t9-,10-,11-,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGXSHHHKITVHD-RUPPFBPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)CCC(=O)O)CCC(C(CCCC(=O)O)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C1=O)CCC(=O)O)CCC(C(CCCC(=O)O)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24F2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246812-13-4 | |

| Record name | (6R)-8-((1R,2R,5R)-2-(2-Carboxyethyl)-5-hydroxy-3-oxo-cyclopentyl)-5,5-difluoro-6-hydroxy-octanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246812134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R)-8-((1R,2R,5R)-2-(2-CARBOXYETHYL)-5-HYDROXY-3-OXO-CYCLOPENTYL)-5,5-DIFLUORO-6-HYDROXY-OCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7QS5G4WPC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Pathways and Biotransformation Leading to Lubiprostone Metabolite M14

Elucidation of Specific Metabolic Steps and Enzymes Involved in M14 Formation

The creation of the M14 metabolite from lubiprostone (B194865) involves a sequence of enzymatic reactions, starting with the reduction of a key functional group, followed by the shortening of its fatty acid chains.

The metabolism of lubiprostone is initiated by the reduction of its 15-keto group to a 15-hydroxy moiety. drugbank.comnih.govhpra.ie This reaction is not catalyzed by the cytochrome P450 enzyme system, but rather by ubiquitously expressed carbonyl reductase isoforms. drugbank.comnih.govfda.govfda.gov This reduction leads to the formation of M3, an active metabolite that is a precursor to further metabolic products. drugbank.comfda.govhpra.ieuspharmacist.com In vitro studies utilizing human liver microsomes have confirmed that microsomal carbonyl reductase is likely involved in this significant biotransformation step. uspharmacist.comfda.govnih.govmoph.go.th

Following the initial reduction at the 15-position, lubiprostone and its metabolites, including M3, undergo further breakdown through oxidation of the α- and ω-chains. drugbank.comnih.govpharmacompass.comfda.gov These pathways, α-chain β-oxidation and ω-chain ω-oxidation, are common metabolic routes for fatty acids. This extensive metabolism results in the formation of at least 18 distinct metabolites. fda.gov The M14 metabolite is a product of these subsequent oxidation steps and has been identified as a major metabolite in both plasma and urine, accounting for a significant portion of the administered dose excreted in urine. fda.gov

Role of Carbonyl Reductase Isoforms in Lubiprostone's 15-Position Reduction Leading to Downstream Metabolites

Subcellular Localization and Tissue Distribution of M14-Forming Enzymes

The enzymes responsible for the metabolism of lubiprostone, particularly carbonyl reductase, are described as "ubiquitously expressed," indicating their presence in a wide variety of tissues throughout the body. drugbank.comnih.govfda.govhpra.ie Animal studies suggest that the metabolism of lubiprostone occurs rapidly within the stomach and jejunum, likely without significant systemic absorption of the parent drug. nih.govmoph.go.thfda.gov This localized metabolism in the gastrointestinal tract is a key feature of lubiprostone's pharmacokinetic profile. Further in vitro studies have pointed to the involvement of microsomal carbonyl reductase, suggesting a subcellular localization within the endoplasmic reticulum of cells in these tissues. uspharmacist.comfda.govnih.govfda.gov

In Vitro Metabolic Studies of M14 Formation Kinetics and Capacity

In vitro studies using human liver microsomes have been instrumental in understanding the metabolic pathways of lubiprostone. fda.govuspharmacist.comfda.govnih.gov These studies have demonstrated that the biotransformation of lubiprostone is not mediated by cytochrome P450 isoenzymes. fda.govuspharmacist.comnih.gov Instead, these experiments have highlighted the role of microsomal carbonyl reductase in the formation of the M3 metabolite, a crucial intermediate in the pathway to M14. uspharmacist.comfda.govnih.gov While specific kinetic data for the formation of M14 is not detailed in the provided results, the characterization of M14 as a major metabolite in plasma and urine implies a significant capacity of the metabolic system to produce this compound. fda.gov The parent compound, lubiprostone, is present in plasma at concentrations below the level of quantitation, underscoring the rapid and extensive nature of its metabolism. drugbank.comnih.govfda.govpharmacompass.com

Analytical Methodologies for the Detection and Quantification of Lubiprostone Metabolite M14

Chromatographic Separation Techniques for M14 Isolation

Effective isolation of M14 from complex biological samples is the foundational step for accurate quantification. High-performance liquid chromatography (HPLC) is a primary technique used for this purpose. mastelf.compharmtech.com

Development and Optimization of High-Performance Liquid Chromatography (HPLC) Methods for M14

The development of an HPLC method for M14 involves a systematic approach to optimize separation from the parent drug and other metabolites. mastelf.compharmtech.com Key parameters that are adjusted during method development include the selection of the stationary phase (column), the composition of the mobile phase, and the gradient elution program. drawellanalytical.com

A common starting point for the separation of drug metabolites like M14 is a reversed-phase C18 column. mastelf.com The mobile phase typically consists of an aqueous component (like water with a buffer such as ammonium (B1175870) formate) and an organic modifier (such as acetonitrile (B52724) or methanol). chromatographyonline.comnih.gov The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention and peak shape of M14. mastelf.com

Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary for samples containing compounds with a wide range of polarities, which is common in metabolite profiling. pharmtech.com A typical gradient might start with a low percentage of organic solvent and ramp up to a high percentage to elute all compounds of interest from the column. mastelf.com For instance, a gradient could begin with 5% acetonitrile and increase to 95% over a set period. mastelf.com The flow rate and column temperature are also fine-tuned to achieve optimal separation efficiency. drawellanalytical.com

Table 1: Example HPLC Gradient Program for Metabolite Separation

| Time (minutes) | % Mobile Phase A (e.g., 0.1% Formic Acid in Water) | % Mobile Phase B (e.g., Acetonitrile) |

|---|---|---|

| 0-2 | 95 | 5 |

| 2-15 | Gradual decrease to 5 | Gradual increase to 95 |

| 15-20 | 5 | 95 |

| 20-25 | Return to 95 | Return to 5 |

This table represents a generalized gradient. The actual gradient for M14 analysis would be specifically optimized.

Assessment of Chromatographic Resolution and Selectivity for M14 in Complex Biological Matrices

Once an initial HPLC method is developed, its performance must be rigorously assessed, particularly its ability to separate M14 from other components in complex biological matrices like plasma, urine, or feces. nih.gov The key metrics for this assessment are resolution and selectivity. drawellanalytical.com

Resolution is a measure of how well two adjacent peaks are separated. A resolution value of 1.5 or greater is generally considered to indicate a complete separation. drawellanalytical.comSelectivity , on the other hand, refers to the ability of the method to differentiate and quantify the analyte of interest (M14) without interference from other substances in the sample. pharmtech.com

To evaluate selectivity, blank matrix samples from multiple sources are analyzed to ensure that no endogenous components co-elute with M14 and contribute to the signal. helsinki.fi Spiked samples, where a known amount of M14 is added to the biological matrix, are also used to confirm that the peak corresponding to M14 is well-resolved from other matrix components. dphen1.com The presence of interfering peaks can lead to inaccurate quantification. helsinki.fi Advanced chromatographic strategies and high-resolution systems are often employed to enhance the separation of metabolites in these complex samples. nih.gov

Mass Spectrometric Identification and Quantification Strategies for M14

Mass spectrometry (MS) is an indispensable tool for the definitive identification and sensitive quantification of drug metabolites. ub.edu When coupled with liquid chromatography, it provides a powerful analytical platform. helsinki.fi

Application of Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for M14

LC-MS/MS is the gold standard for quantifying low-level analytes like M14 in biological fluids. nih.gov This technique involves coupling an HPLC system to a tandem mass spectrometer. ub.edu After chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, where molecules are ionized.

For M14, electrospray ionization (ESI) is a commonly used technique. researchgate.net The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). In an LC-MS/MS experiment, a specific precursor ion corresponding to M14 is selected in the first mass analyzer (Q1). This precursor ion is then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer (Q3). This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and significantly reduces background noise, leading to enhanced sensitivity and selectivity. researchgate.net The selection of unique precursor-to-product ion transitions is crucial for the specific detection of M14. researchgate.net

Optimization of Mass Spectrometry Parameters for Enhanced M14 Detection Sensitivity and Specificity

To achieve the best possible performance for M14 analysis, several MS parameters must be optimized. nih.gov This optimization is typically performed by infusing a standard solution of the analyte directly into the mass spectrometer. chromatographyonline.com

Key parameters that are optimized include:

Ionization Source Parameters : These include the spray voltage, sheath gas pressure, auxiliary gas pressure, and capillary temperature. researchgate.net Optimizing these parameters ensures efficient ionization of M14 and desolvation of the droplets, leading to a stronger signal. chromatographyonline.com

Collision Energy : This voltage is applied in the collision cell to fragment the precursor ion. The collision energy is optimized to produce abundant and specific product ions, which are essential for quantification. chromatographyonline.com

Declustering Potential (DP), Focusing Potential (FP), and Entrance Potential (EP) : These voltages are optimized to efficiently transmit the ions from the source to the mass analyzer. ub.edu

Table 2: Key Mass Spectrometry Parameters for Optimization

| Parameter | Purpose | Typical Optimization Approach |

|---|---|---|

| Spray Voltage | Promotes the formation of charged droplets in the ion source. researchgate.net | Adjusted to maximize the signal intensity of the M14 precursor ion. chromatographyonline.com |

| Gas Flows (Nebulizer, Drying) | Aids in desolvation and droplet formation. ub.edu | Optimized to achieve a stable and intense ion signal. chromatographyonline.com |

| Collision Energy (CE) | Controls the fragmentation of the precursor ion in the collision cell. chromatographyonline.com | Ramped to find the voltage that produces the most intense and specific product ions. chromatographyonline.com |

| Dwell Time | The time spent acquiring data for a specific ion transition. chromatographyonline.com | Set to ensure a sufficient number of data points across the chromatographic peak for accurate quantification. |

Development and Validation of Bioanalytical Assays for M14 in Biological Samples

A fully developed analytical method for M14 must be validated to ensure its reliability for use in regulated studies. criver.com Bioanalytical method validation is performed according to guidelines from regulatory agencies like the FDA and ICH. ich.orgavancebio.com This process establishes that the method is suitable for its intended purpose. nebiolab.com

The validation process assesses several key parameters:

Specificity and Selectivity : The ability of the assay to measure M14 without interference from other substances. criver.com

Accuracy : The closeness of the measured concentration to the true concentration. mastelf.com

Precision : The degree of scatter between a series of measurements. mastelf.com

Linearity : The ability of the assay to produce results that are directly proportional to the concentration of M14 over a defined range. mastelf.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentration of M14 that can be reliably detected and quantified, respectively. mastelf.com

Stability : The stability of M14 in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability). criver.com

Matrix Effect : The influence of matrix components on the ionization of M14. criver.com

A successful validation demonstrates that the bioanalytical assay is accurate, precise, and reliable for the quantification of lubiprostone (B194865) metabolite M14 in the specified biological matrix. avancebio.com

Evaluation of Assay Linearity, Accuracy, Precision, and Recovery for M14

The validation of a bioanalytical method is essential to ensure the reliability and reproducibility of the data generated. This process involves the rigorous assessment of several key parameters, including linearity, accuracy, precision, and recovery. While specific data for the validation of an assay for the M14 metabolite is not extensively available in public literature, the principles of such a validation can be outlined based on regulatory guidelines and methods developed for other lubiprostone metabolites, such as the M3 metabolite (15-hydroxylubiprostone). lambda-cro.comnih.govresearchgate.netnih.goveuropa.eupmda.go.jp

A typical validation for an LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method, which is the standard for such analyses, would involve the following:

Linearity: This is established by analyzing a series of calibration standards prepared by spiking known concentrations of the M14 reference standard into a blank biological matrix (e.g., plasma or urine). The response of the instrument is then plotted against the concentration of the analyte, and a linear regression is performed. The acceptance criterion for the correlation coefficient (r) is typically ≥ 0.99.

Accuracy and Precision: These are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the linear range of the assay. Accuracy is expressed as the percentage of the measured concentration to the nominal (true) concentration, with an acceptance range typically within ±15% (±20% for the lower limit of quantification, LLOQ). Precision is a measure of the variability of the measurements and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV), which should generally not exceed 15% (20% for the LLOQ). pmda.go.jpijsrm.net

Recovery: This parameter assesses the efficiency of the extraction process used to isolate the M14 metabolite from the biological matrix. It is determined by comparing the analytical response of an analyte from an extracted sample to the response of a pure standard solution of the same concentration.

The following table illustrates the kind of data that would be generated during the validation of an analytical method for M14, based on established practices for similar analytes.

| Validation Parameter | Concentration Level | Acceptance Criteria | Hypothetical M14 Data |

| Linearity | Range (e.g., 5-1000 pg/mL) | Correlation Coefficient (r) ≥ 0.99 | r = 0.998 |

| Intra-day Accuracy | Low QC (15 pg/mL) | ±15% of nominal | 102.5% |

| Mid QC (150 pg/mL) | ±15% of nominal | 98.7% | |

| High QC (800 pg/mL) | ±15% of nominal | 101.3% | |

| Intra-day Precision | Low QC (15 pg/mL) | RSD ≤ 15% | 6.8% |

| Mid QC (150 pg/mL) | RSD ≤ 15% | 4.2% | |

| High QC (800 pg/mL) | RSD ≤ 15% | 3.5% | |

| Inter-day Accuracy | Low QC (15 pg/mL) | ±15% of nominal | 104.1% |

| Mid QC (150 pg/mL) | ±15% of nominal | 99.5% | |

| High QC (800 pg/mL) | ±15% of nominal | 100.8% | |

| Inter-day Precision | Low QC (15 pg/mL) | RSD ≤ 15% | 8.2% |

| Mid QC (150 pg/mL) | RSD ≤ 15% | 5.1% | |

| High QC (800 pg/mL) | RSD ≤ 15% | 4.7% | |

| Recovery | Low QC (15 pg/mL) | Consistent and reproducible | 85.2% |

| High QC (800 pg/mL) | Consistent and reproducible | 87.9% |

Strategies for Overcoming Matrix Effects and Achieving Low Limits of Quantification for M14

A significant challenge in the bioanalysis of metabolites, particularly in complex matrices like plasma and urine, is the "matrix effect." nih.govrsc.org This phenomenon, caused by co-eluting endogenous components, can lead to the suppression or enhancement of the analyte's ionization in the mass spectrometer, thereby affecting the accuracy and precision of the quantification. theclinivex.com Achieving a low limit of quantification (LLOQ) is also critical, especially for metabolites that may be present at very low concentrations.

Strategies to overcome these challenges for the analysis of the M14 metabolite would likely include:

Effective Sample Preparation: The goal is to remove as many interfering components as possible while efficiently extracting the M14 metabolite. Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed. lambda-cro.com The choice of extraction solvent and sorbent is critical and would be optimized during method development.

Chromatographic Separation: Optimizing the high-performance liquid chromatography (HPLC) conditions is crucial to separate the M14 metabolite from other matrix components and isomers. This can involve the use of advanced column technologies, such as core-shell or sub-2-micron particle columns, and the careful selection of mobile phases and gradient elution profiles. lambda-cro.com

Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of M14 would be the ideal choice. A SIL-IS has a very similar chemical structure and chromatographic behavior to the analyte and can effectively compensate for variability in extraction and matrix effects.

Sensitive Mass Spectrometric Detection: The use of a highly sensitive triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode enhances selectivity and allows for the detection of very low concentrations of the M14 metabolite. lambda-cro.comnih.gov

The following table summarizes potential strategies to mitigate matrix effects and achieve a low LLOQ for M14 analysis.

| Challenge | Strategy | Rationale |

| Matrix Effect | Optimized Sample Preparation (e.g., SPE) | Removes a high degree of interfering endogenous components from the biological matrix. |

| Advanced Chromatographic Separation | Separates the analyte of interest from co-eluting matrix components before detection. | |

| Use of a Stable Isotope-Labeled Internal Standard | Compensates for variations in analyte signal due to matrix-induced ion suppression or enhancement. | |

| Low Limit of Quantification | Sensitive Triple Quadrupole Mass Spectrometer | Allows for the detection of picogram levels of the analyte. |

| Efficient Extraction and Concentration Steps | Increases the concentration of the analyte in the final sample extract injected into the LC-MS/MS system. |

Utilization of Radiometric Techniques for M14 Detection in Disposition Studies

Radiolabeling studies, often using carbon-14 (B1195169) (¹⁴C), are fundamental in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. ijsrm.net In the case of lubiprostone, studies with a radiolabeled dose have been conducted to trace the drug and its metabolites throughout the body. nih.govfda.gov

In these disposition studies, after administration of ¹⁴C-lubiprostone, biological samples such as plasma, urine, and feces are collected over time. The total radioactivity in these samples is measured, providing a comprehensive picture of the excretion pathways. To identify and quantify individual metabolites like M14, techniques such as high-performance liquid chromatography coupled with radiometric detection (HPLC-radiochromatography) are employed. ijsrm.net

The process typically involves:

Extracting the metabolites from the biological matrix.

Separating the metabolites using HPLC.

The eluent from the HPLC column is passed through a radioactivity detector, which measures the ¹⁴C content in real-time.

The resulting radiochromatogram shows peaks corresponding to the parent drug and its various radiolabeled metabolites, including M14.

Disposition and Excretion Profile of Lubiprostone Metabolite M14

Quantitative Distribution of M14 in Plasma and Systemic Circulation Following Lubiprostone (B194865) Administration

After a single oral dose of radiolabeled lubiprostone, the parent compound is not detectable in plasma. fda.govfda.gov However, its metabolites are present, with M14 being identified as one of the two major metabolites in plasma, alongside M3. fda.gov While specific concentration values for M14 in plasma are not detailed in the available literature, its presence as a major plasma metabolite highlights its systemic absorption following the metabolism of lubiprostone in the gastrointestinal tract. fda.govfda.gov

Characterization of Urinary Excretion Kinetics and Contribution of M14 to Total Urinary Metabolites

Urinary excretion is the primary route of elimination for lubiprostone-derived radioactivity. fda.govfda.gov In a mass balance study involving a single oral dose of 72 mcg of ³H-labeled lubiprostone, approximately 60% of the total administered radioactivity was recovered in the urine within 24 hours, reaching about 63% by 168 hours. fda.govsunpharma.comnih.gov

The M14 metabolite was found to be the single most abundant metabolite in urine. fda.gov It accounted for a significant portion of the eliminated drug, representing 34.6% of the total administered radioactive dose. fda.gov This indicates that a substantial fraction of the parent drug is metabolized to M14 and subsequently cleared by the kidneys.

| Parameter | Value | Time Frame | Reference |

|---|---|---|---|

| Total Radioactivity in Urine | ~60% of dose | 24 hours | sunpharma.comnih.gov |

| Total Radioactivity in Urine | 63% of dose | 168 hours | fda.gov |

| M14 Metabolite in Urine | 34.6% of dose | Not Specified | fda.gov |

Assessment of Fecal Excretion and Gastrointestinal Clearance of M14

Fecal excretion represents a secondary but significant route for the elimination of lubiprostone metabolites. In human mass balance studies, approximately 30% to 32% of the total administered radioactivity was recovered in feces over 168 hours. fda.govsunpharma.comnih.gov

While M14 is a major metabolite found in plasma and urine, its specific contribution to fecal excretion is not explicitly quantified in the available research. fda.gov Studies have identified another metabolite, M10, as the major metabolite in feces, accounting for 5.8% of the administered dose. fda.gov It is noted that only trace amounts of the parent lubiprostone and its active metabolite M3 are found in feces. sunpharma.comnih.govdrugbank.comhpra.ie The specific quantity of M14 cleared through the gastrointestinal tract and excreted in feces remains to be detailed.

Role of M14 in Overall Mass Balance and Accountability of Lubiprostone-Derived Radioactivity

Mass balance studies are crucial for understanding the complete disposition of a drug. For lubiprostone, these studies show a high recovery rate of the administered radioactive dose. Approximately 93% of the total radioactivity from a single oral dose was recovered, with 63% in the urine and 30% in the feces over a 168-hour period. fda.govsunpharma.com

| Excretion Route | Total Radioactivity (% of Dose) | Major Metabolite(s) Identified | M14 Contribution (% of Dose) | Reference |

|---|---|---|---|---|

| Urine | 63% | M14 | 34.6% | fda.gov |

| Feces | 30% | M10 | Not Specified | fda.gov |

| Total Recovered | ~93% | M14, M10, others | At least 34.6% | fda.gov |

Comparative Analysis of Lubiprostone Metabolite M14 Within the Overall Metabolite Landscape

Relative Abundance and Exposure Profile of M14 Compared to Other Lubiprostone (B194865) Metabolites in Different Biological Compartments

Information regarding the relative abundance and exposure profile of a specific metabolite designated M14 is not available in the reviewed sources. Following oral administration, lubiprostone itself has very low systemic availability and its concentrations in plasma are typically below the level of quantification (10 pg/mL). drugbank.comnih.govfda.gov

The metabolic profile of lubiprostone is dominated by its main and only measurable active metabolite, M3. fda.govresearchgate.net This metabolite, M3, accounts for less than 10% of the total administered radiolabeled dose of lubiprostone. drugbank.comnih.govfda.gov The parent drug and the M3 metabolite are found only in trace amounts in feces. drugbank.comnih.gov After a single oral dose of radiolabeled lubiprostone, approximately 60% of the radioactivity is recovered in the urine and about 30-32% is recovered in the feces, indicating extensive absorption and metabolism. fda.govnih.govhpra.ie However, the contribution of individual minor metabolites, such as a potential M14, to this profile is not specified.

Differentiation of M14's Disposition Characteristics from Pharmacologically Active Metabolites (e.g., M3)

A direct comparison of the disposition characteristics of metabolite M14 and the pharmacologically active metabolite M3 is not possible due to the lack of data on M14. The disposition of M3, however, is well-characterized.

Lubiprostone undergoes rapid and extensive metabolism, primarily in the stomach and jejunum, through reduction and oxidation processes mediated by carbonyl reductase enzymes, not by the cytochrome P450 system. fda.govdrugbank.comwikipedia.org The M3 metabolite is formed through the reduction of the carbonyl group at the 15-position of lubiprostone. drugbank.comnih.gov

Unlike the parent drug, M3 is detectable in plasma. researchgate.net After a single 24 mcg oral dose of lubiprostone, the peak plasma concentration (Cmax) of M3 is approximately 41.5 pg/mL, which is reached in about 1.1 hours (Tmax). fda.govfda.govhpra.ie The half-life of M3 is short, ranging from 0.9 to 1.4 hours. fda.govnih.govhpra.ie In vitro studies show that lubiprostone is approximately 94% bound to human plasma proteins. fda.govfda.govhpra.ie The biological activity of lubiprostone and its metabolites is primarily localized to the apical (luminal) side of the gastrointestinal epithelium. drugbank.comfda.govfda.govfda.gov

Without specific data for M14, it is impossible to differentiate its absorption, distribution, metabolism, and excretion characteristics from those of M3.

Table 1: Pharmacokinetic Parameters of Lubiprostone Metabolite M3

| Parameter | Value |

|---|---|

| Peak Plasma Concentration (Cmax) | 41.5 pg/mL |

| Time to Peak Plasma Concentration (Tmax) | ~1.10 hours |

| Area Under the Curve (AUC0-t) | 57.1 pg·hr/mL |

| Elimination Half-Life (t½) | 0.9 to 1.4 hours |

| Plasma Protein Binding | ~94% |

Data derived from studies following a single 24 mcg oral dose of lubiprostone. fda.govfda.govhpra.ie

Metabolic Flux Analysis Involving M14 in the Comprehensive Lubiprostone Biotransformation Network

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. nih.govmdpi.com It often employs stable isotopes, like ¹³C, to trace the flow of atoms through metabolic pathways, providing a detailed picture of the comprehensive biotransformation network. nih.govbiorxiv.orgmdpi.com

Table 2: Mentioned Compounds

| Compound Name | Type |

|---|---|

| Lubiprostone | Parent Drug |

Future Research Directions for Lubiprostone Metabolite M14

Advanced Structural Elucidation of M14 Using Complementary Spectroscopic Techniques

A foundational step for any further research is the definitive confirmation of the M14 metabolite's chemical structure. While initial metabolic profiling has likely provided a putative structure, a comprehensive elucidation requires advanced analytical techniques. The integration of multiple platforms is known to enhance the reliability and comprehensiveness of metabolite identification. mdpi.com

Future studies should employ a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comfrontiersin.org

High-Resolution Mass Spectrometry (HRMS): HRMS analysis would provide the exact mass of M14, allowing for the determination of its elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) experiments would further fragment the molecule, yielding data about its substructures and functional groups, which can be pieced together to propose a definitive structure. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Following isolation and purification of the M14 metabolite, NMR spectroscopy serves as the gold standard for structural elucidation. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can reveal the precise connectivity of atoms within the molecule, confirm stereochemistry, and provide an unambiguous structural assignment. frontiersin.org The combination of NMR and MS minimizes the shortcomings of using either technique alone. mdpi.com

| Technique | Objective for M14 Research | Anticipated Outcome |

| High-Resolution Mass Spectrometry (HRMS) | Determine exact mass and elemental formula. | High-confidence molecular formula. |

| Tandem MS (MS/MS) | Generate fragmentation patterns to identify structural motifs. | Confirmation of functional groups and molecular backbone. |

| ¹H and ¹³C NMR | Identify the chemical environment of hydrogen and carbon atoms. | A complete map of the carbon-hydrogen framework. |

| 2D NMR (COSY, HSQC, HMBC) | Establish atom connectivity and spatial relationships. | Unambiguous confirmation of the M14 chemical structure. |

In-Depth Mechanistic Studies of Enzyme Kinetics and Substrate Specificity for M14 Formation

Lubiprostone (B194865) is known to be metabolized primarily in the stomach and jejunum by carbonyl reductase enzymes, not by the cytochrome P450 system. nih.govwikipedia.org However, the specific enzymes and pathways leading to the formation of the M14 metabolite are not fully detailed.

Future research should focus on identifying the specific enzyme(s) responsible for M14 formation and characterizing their kinetics. This would involve:

Enzyme Screening: Incubating Lubiprostone with a panel of recombinant human enzymes (such as specific carbonyl reductases) to identify which ones produce M14.

Kinetic Parameter Determination: Once the responsible enzyme is identified, detailed kinetic studies would be necessary. A graphical method plotting reaction rates at different substrate and inhibitor concentrations can be used to determine key kinetic parameters. nih.gov This would involve determining the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for the formation of M14 from Lubiprostone. nih.gov

Substrate Specificity: Investigating how modifications to the Lubiprostone structure affect the rate of M14 formation to understand the substrate specificity of the involved enzyme(s).

These studies are crucial for predicting potential drug-drug interactions and understanding inter-individual variability in Lubiprostone metabolism.

Development of Reference Standards and Certified Reference Materials for M14 Bioanalysis

Accurate quantification of M14 in biological matrices (e.g., plasma, urine, feces) is essential for detailed pharmacokinetic studies. This requires the availability of high-purity reference standards and, ideally, certified reference materials (CRMs). The development of standardized assays and reference materials is a key goal in bioanalysis to ensure data quality and comparability across different laboratories. nih.gov

The future development process for M14 standards would include:

Chemical Synthesis: A robust and scalable synthetic route to produce M14 in high purity. The availability of "Lubiprostone M14 Metabolite" from some chemical suppliers suggests that such synthesis is feasible. theclinivex.com

Characterization and Certification: Thorough characterization of the synthesized material using techniques like NMR, MS, and chromatography to confirm its identity and purity. For a CRM, this process would be performed under stringent quality controls to assign a certified concentration value with a stated uncertainty.

Bioanalytical Method Validation: Using the certified standard to develop and validate quantitative bioanalytical methods, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection of M14 in various biological samples. researchgate.net This ensures that future clinical and preclinical studies can accurately measure M14 concentrations.

In Silico Modeling and Predictive Metabolism Approaches for M14 Pathways

Computational, or in silico, modeling offers a powerful tool to predict and rationalize metabolic pathways. For the M14 metabolite, where public data is limited, these approaches can help generate hypotheses and guide laboratory experiments.

Future research should leverage in silico tools for:

Metabolic Pathway Prediction: Using software that simulates the interaction of Lubiprostone with various metabolic enzymes to predict the most likely sites of metabolism and the resulting structures, including the pathway to M14.

Physiologically Based Pharmacokinetic (PBPK) Modeling: Developing PBPK models that incorporate the enzymatic data for M14 formation. These models can simulate the absorption, distribution, metabolism, and excretion (ADME) of Lubiprostone and the formation and elimination of its metabolites in a virtual population. researchgate.net This can help predict M14 concentrations in humans and identify factors that may influence its exposure. researchgate.net

Toxicity Prediction: Employing Quantitative Structure-Activity Relationship (QSAR) models to predict any potential biological activity or toxicity of the M14 metabolite based on its elucidated structure.

Q & A

Q. What analytical methods are recommended for identifying and quantifying Lubiprostone metabolite M14 in biological matrices?

Metabolite M14 can be identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized ionization settings for ester hydrolysis products, as demonstrated in pharmacokinetic studies of related compounds . For structural confirmation, 1D/2D NMR spectroscopy coupled with spectral databases (e.g., HMDB, MassBank) is critical to resolve structural ambiguities . Quantification requires validated calibration curves using reference standards, with attention to matrix effects in plasma or fecal samples .

Q. What enzymatic pathways are hypothesized to generate M14 from Lubiprostone?

While Lubiprostone’s primary metabolite (M3) is formed via carbonyl reductase-mediated reduction , M14’s reported formation through ester hydrolysis in other compounds (e.g., 5F-ADB) suggests potential parallel pathways . However, direct evidence linking M14 to Lubiprostone is lacking in current literature, highlighting a need for enzyme phenotyping studies using recombinant carboxylesterases or liver microsomes .

Advanced Research Questions

Q. How do in vitro and in vivo metabolic profiles of M14 differ, and what implications does this have for translational research?

In vitro models (e.g., human liver microsomes) may overrepresent M14 due to esterase-rich environments, whereas in vivo studies often show lower abundance due to systemic absorption limitations or further metabolism . For example, in fecal samples of other drugs, M14 accounted for <1.5% of the administered dose, suggesting poor bioavailability or rapid degradation . Researchers should validate in vitro findings with portal vein sampling or bile-duct cannulation models to capture true in vivo dynamics .

Q. What methodological strategies address contradictions in reported metabolic pathways for Lubiprostone, particularly regarding M14?

Discrepancies arise from cross-study comparisons (e.g., M14 in non-Lubiprostone contexts vs. Lubiprostone-specific data ). To resolve these:

Q. How can inter-laboratory variability in M14 pharmacokinetic data be minimized?

Standardization is critical:

- Adopt reference materials (e.g., Quartet metabolite standards) for instrument calibration .

- Follow FDA guidance for bioanalytical method validation, including precision (±15% CV) and stability testing across freeze-thaw cycles .

- Report data in alignment with FAIR principles , detailing extraction protocols and LC-MS/MS parameters in supplementary files .

Data Interpretation and Reproducibility

Q. What statistical approaches are optimal for analyzing low-abundance metabolites like M14 in complex datasets?

For low signal-to-noise ratios:

- Apply non-linear dimensionality reduction (e.g., t-SNE) to separate M14 signals from background noise.

- Use targeted MS/MS with inclusion lists to improve detection limits .

- Validate findings through replicate sampling and statistical power calculations, as seen in Phase 3 trials where sample sizes were adjusted for 90% confidence intervals .

Q. How do strain-specific microbial communities influence M14 formation in gut metabolism studies?

Gut microbiota can modify ester hydrolysis rates, but variations across microbial strains necessitate:

- Gnotobiotic models to isolate specific bacterial contributions.

- Metagenomic sequencing paired with metabolomics to correlate taxa with metabolite abundance .

Experimental Design Considerations

Q. What protocols ensure ethical and reproducible human trials for studying M14 pharmacokinetics?

- Obtain IRB approval for protocols involving biofluid collection (e.g., plasma, feces) .

- Include placebo arms and blinded analyses to control for confounding variables, as demonstrated in Phase 3 Lubiprostone trials .

- Publish raw spectra and processing scripts in platforms like Metabolights to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.